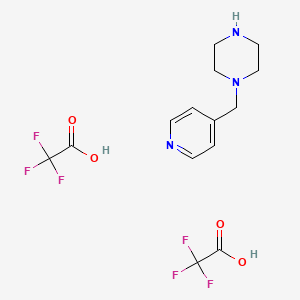
1-(4-ピリジニルメチル)ピペラジンビス(トリフルオロ酢酸)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) is a chemical compound with the molecular formula C10H15N3.2C2HF3O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
科学的研究の応用
1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) typically involves the reaction of 4-pyridinemethanol with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The resulting compound is then treated with trifluoroacetic acid to form the bis(trifluoroacetate) salt.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
作用機序
The mechanism of action of 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(4-Pyridinylmethyl)piperazine
- 1-(4-Pyridinylmethyl)piperazine dihydrochloride
- 1-(4-Pyridinylmethyl)piperazine hydrochloride
Uniqueness
1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) is unique due to the presence of the trifluoroacetate groups, which can enhance its stability and solubility. These properties make it particularly useful in certain chemical and pharmaceutical applications where other similar compounds may not be as effective.
特性
IUPAC Name |
1-(pyridin-4-ylmethyl)piperazine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2C2HF3O2/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13;2*3-2(4,5)1(6)7/h1-4,12H,5-9H2;2*(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSMBMDPXWKLDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F6N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374754.png)
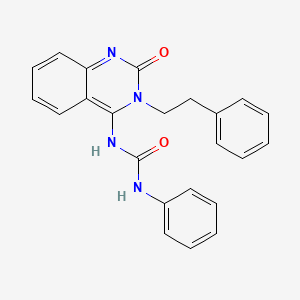
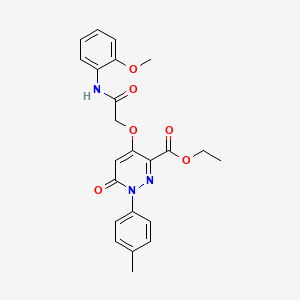
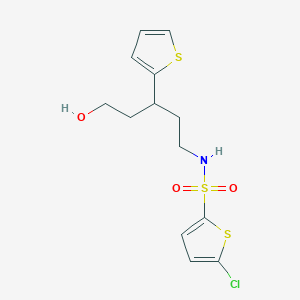
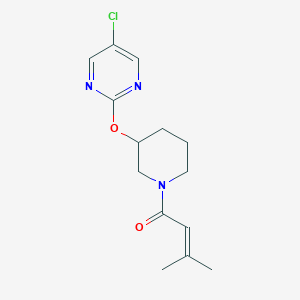
![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2374760.png)
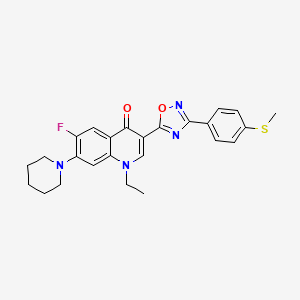
![8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2374763.png)
![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)
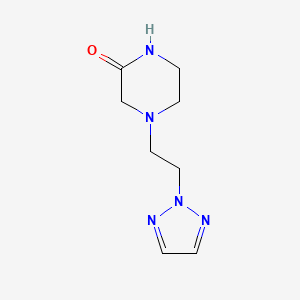

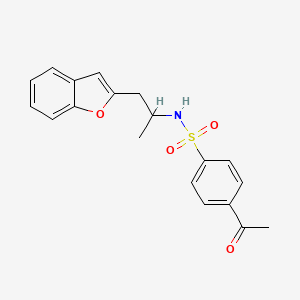
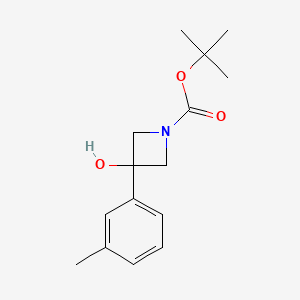
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2374774.png)
